

Spectroscopic Profile of 2-Propoxybenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Propoxybenzamide**

Cat. No.: **B016276**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybenzamide is an aromatic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its development and application. This technical guide provides a comprehensive analysis of the spectroscopic data of **2-Propoxybenzamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers by offering not only the spectral data but also the underlying principles of data acquisition and interpretation, thereby ensuring scientific integrity and fostering deeper insights into the compound's characteristics.

Molecular Structure and Spectroscopic Overview

2-Propoxybenzamide possesses a well-defined molecular architecture, consisting of a benzene ring substituted with a propoxy group and a primary amide group at the ortho position. This arrangement gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

Molecular Formula: $C_{10}H_{13}NO_2$ [1]

Molecular Weight: 179.22 g/mol [1]

Structure:

Caption: Molecular structure of **2-Propoxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the nuclei.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Propoxybenzamide** is characterized by distinct signals for the aromatic protons, the protons of the propoxy group, and the amide protons.

^1H NMR Data Summary

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.2	Multiplet	1H	Ar-H
~6.9 - 7.5	Multiplet	3H	Ar-H
~5.5 - 7.5	Broad Singlet	2H	-NH ₂
~4.0	Triplet	2H	-OCH ₂ -
~1.8	Sextet	2H	-CH ₂ -
~1.0	Triplet	3H	-CH ₃

Note: The exact chemical shifts of the amide protons can vary depending on the solvent and concentration due to hydrogen bonding.

Interpretation and Causality:

The downfield chemical shifts of the aromatic protons are a result of the deshielding effect of the benzene ring current. The multiplicity of these signals arises from spin-spin coupling with neighboring protons. The broadness of the amide proton signal is due to quadrupole

broadening from the nitrogen atom and chemical exchange with the solvent. The signals for the propoxy group show the expected splitting patterns based on the n+1 rule, with the methylene protons adjacent to the oxygen atom being the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

¹³C NMR Data Summary

Chemical Shift (ppm)	Assignment
~168	C=O (Amide)
~157	Ar-C (C-O)
~132	Ar-C
~131	Ar-C
~121	Ar-C
~120	Ar-C (C-C=O)
~113	Ar-C
~70	-OCH ₂ -
~22	-CH ₂ -
~10	-CH ₃

Interpretation and Causality:

The carbonyl carbon of the amide group exhibits the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon attached to the electron-donating propoxy group is shielded and appears at a relatively upfield position, while the carbon attached to the electron-withdrawing amide group is deshielded. The aliphatic carbons of the propoxy group appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

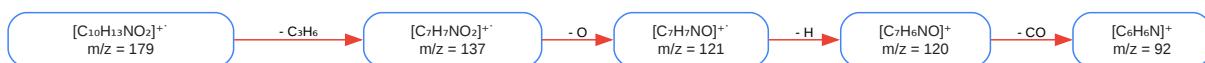
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data Summary

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3100	Strong, Broad	N-H Stretch (Amide)
3000 - 2850	Medium	C-H Stretch (Aliphatic)
~3030	Medium	C-H Stretch (Aromatic)
~1650	Strong	C=O Stretch (Amide I)
~1600, 1470	Medium	C=C Stretch (Aromatic)
~1240	Strong	C-O Stretch (Aryl Ether)
~1620	Medium	N-H Bend (Amide II)

Interpretation and Causality:

The broad, strong absorption in the 3400-3100 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amide, with the broadening resulting from hydrogen bonding. The strong absorption around 1650 cm⁻¹ is assigned to the C=O stretching vibration (Amide I band), a hallmark of amide functional groups. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1470 cm⁻¹ region. The strong band around 1240 cm⁻¹ is indicative of the C-O stretching of the aryl ether linkage.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Mass Spectrometry Data Summary

- Molecular Ion (M^+): $m/z = 179$
- Key Fragmentation Ions:
 - $m/z = 137$ (Loss of C_3H_6)
 - $m/z = 121$ (Loss of C_3H_6 and O)
 - $m/z = 120$ (Loss of C_3H_7O)
 - $m/z = 92$ (Loss of C_3H_7O and CO)

Fragmentation Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed mass fragmentation pathway of **2-Propoxybenzamide**.

Interpretation and Causality:

The mass spectrum would show a molecular ion peak at m/z 179, corresponding to the molecular weight of **2-Propoxybenzamide**. A common fragmentation pathway for alkoxy-substituted aromatic compounds is the loss of the alkyl chain. In this case, the loss of a propene molecule (C_3H_6) via a McLafferty-type rearrangement would lead to a fragment at m/z 137. Subsequent loss of oxygen and other neutral fragments from this ion would give rise to the other observed peaks. The fragmentation of the benzamide moiety itself can also contribute to the overall pattern.

Experimental Methodologies

The following are detailed protocols for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-Propoxybenzamide**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl_3 at 7.26 ppm).

- Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Propoxybenzamide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press.
 - Apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
 - The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of **2-Propoxybenzamide** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization:
 - Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
- Mass Analysis:

- Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Separate the ions based on their mass-to-charge ratio (m/z).

- Detection:
 - Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data (NMR, IR, and MS) of **2-Propoxybenzamide**. The detailed analysis of the spectral features, coupled with the underlying principles and experimental protocols, offers a robust framework for the identification, characterization, and quality control of this compound. The information presented herein is intended to support and accelerate research and development efforts involving **2-Propoxybenzamide**.

References

- PubChem. **2-Propoxybenzamide**. National Center for Biotechnology Information. [[Link](#)][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Propoxybenzamide | C10H13NO2 | CID 43051 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/43051)]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Propoxybenzamide: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016276#spectroscopic-data-nmr-ir-ms-of-2-propoxybenzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com